molecular formula C26H31N3O2 B11484201 4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

4-{1-[4-(2,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(prop-2-en-1-yl)pyrrolidin-2-one

Cat. No.: B11484201
M. Wt: 417.5 g/mol
InChI Key: YKSONLFELBMPJL-UHFFFAOYSA-N
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Description

“4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE” is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE” involves multiple steps, including the formation of the benzodiazole ring, the attachment of the phenoxybutyl group, and the incorporation of the pyrrolidinone moiety. Typical reaction conditions may include:

    Formation of Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

    Attachment of Phenoxybutyl Group: This step may involve the alkylation of the benzodiazole ring with a halogenated phenoxybutane derivative in the presence of a base such as potassium carbonate.

    Incorporation of Pyrrolidinone Moiety: The final step could involve the reaction of the intermediate with an appropriate pyrrolidinone derivative under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study various biochemical processes. Its interactions with biological macromolecules can provide insights into enzyme mechanisms, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders, cancer, and infectious diseases.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers, coatings, and nanomaterials. Its unique properties can enhance the performance and functionality of these materials.

Mechanism of Action

The mechanism of action of “4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE
  • **4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE

Uniqueness

The uniqueness of “4-{1-[4-(2,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(PROP-2-EN-1-YL)PYRROLIDIN-2-ONE” lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the benzodiazole ring and the phenoxybutyl group may confer unique binding affinities and selectivities for certain molecular targets.

Properties

Molecular Formula

C26H31N3O2

Molecular Weight

417.5 g/mol

IUPAC Name

4-[1-[4-(2,5-dimethylphenoxy)butyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one

InChI

InChI=1S/C26H31N3O2/c1-4-13-28-18-21(17-25(28)30)26-27-22-9-5-6-10-23(22)29(26)14-7-8-15-31-24-16-19(2)11-12-20(24)3/h4-6,9-12,16,21H,1,7-8,13-15,17-18H2,2-3H3

InChI Key

YKSONLFELBMPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C

Origin of Product

United States

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